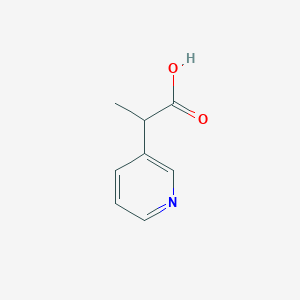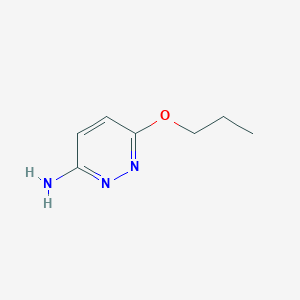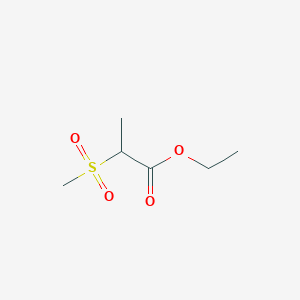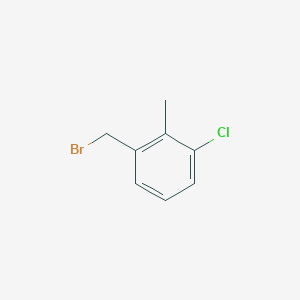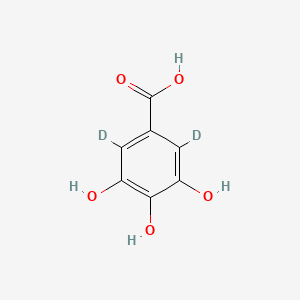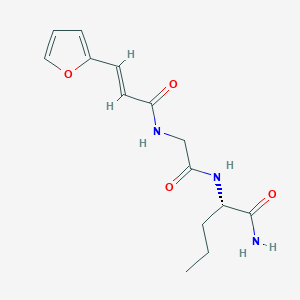
FA-Gly-Nva-NH2
Overview
Description
It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol
Mechanism of Action
Target of Action
FA-Gly-Nva-NH2, also known as CID 7019915, is a compound that has been used in various biochemical studies. Similar compounds have been known to interact with proteases such as collagenases, thermolysin, angiotensin i-converting enzyme, elastase, and carboxypeptidase y .
Mode of Action
It’s known that fa-gly-x-nh2 type compounds, where x represents various amino acids, have been used for quantitative evaluation of the role of the hydrophobic pocket in the active site of thermolysin in its substrate specificity . This suggests that this compound might interact with its targets through a similar mechanism.
Pharmacokinetics
A study on a similar compound, mj9, which was conjugated to nodaga and nota and radiolabeled with 68ga and 64cu, showed high and specific tumor uptake, indicating potential bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
FA-Gly-Nva-NH2 is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: The amino groups of glycine and norvaline are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale peptide synthesizers are used to automate the coupling and deprotection steps.
Purification: The crude peptide is purified using techniques like HPLC (high-performance liquid chromatography) to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
FA-Gly-Nva-NH2 undergoes various chemical reactions, including:
Oxidation: The furan ring in the compound can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amide groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted amide derivatives.
Scientific Research Applications
FA-Gly-Nva-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in the study of protein-protein interactions and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules .
Comparison with Similar Compounds
FA-Gly-Nva-NH2 can be compared with other peptide-based compounds such as:
FA-Gly-Nva-OH: Similar structure but lacks the amide group, leading to different reactivity and applications.
FA-Gly-Nva-OMe: Contains a methoxy group instead of an amide, affecting its solubility and interaction with enzymes.
FA-Gly-Nva-NHMe: Has a methylated amide group, altering its stability and biological activity
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for future research and development.
Properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-4-11(14(15)20)17-13(19)9-16-12(18)7-6-10-5-3-8-21-10/h3,5-8,11H,2,4,9H2,1H3,(H2,15,20)(H,16,18)(H,17,19)/b7-6+/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGOYNARHNUQSD-MLRMMBSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


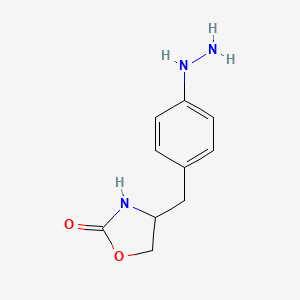
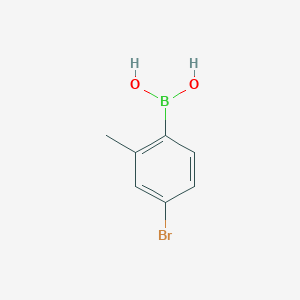
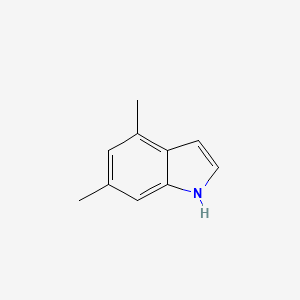
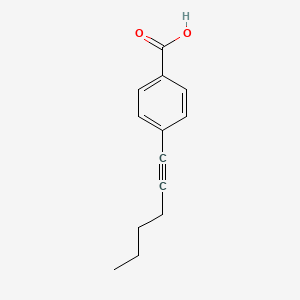

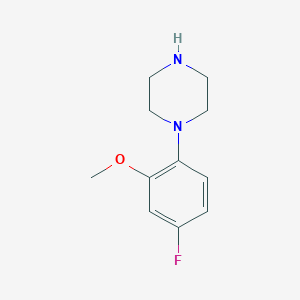
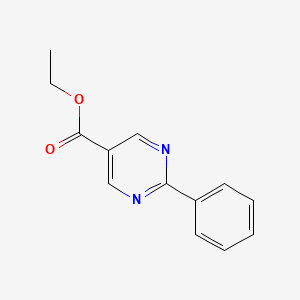
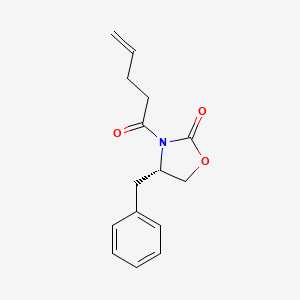
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)
